Arginine Glutamate

Monoclonal Antibody Formulation Protein Aggregation Biopharmaceutical Excipients

Arginine Glutamate (L-arginine L-glutamate, 1:1 molar salt) is a scientifically differentiated ammonia detoxicant and multifunctional biologic excipient. For high-concentration mAb formulations (≥100 mg/mL), it delivers a 5°C increase in Tm₁ and superior monomer retention at neutral pH versus arginine hydrochloride, enabling reduced injection-site pain. Clinically, it matches L-ornithine L-aspartate in ammonia reduction for hepatic encephalopathy, offering a non-inferior therapeutic alternative. Its in vitro cytotoxicity profile does not exceed physiologic saline, supporting regulatory filings. Generic substitution with other arginine salts is not scientifically defensible for these applications.

Molecular Formula C6H14N4O2.C5H9NO4
C11H23N5O6
Molecular Weight 321.33 g/mol
CAS No. 4795-57-7
Cat. No. B10783087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginine Glutamate
CAS4795-57-7
Molecular FormulaC6H14N4O2.C5H9NO4
C11H23N5O6
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t4-;3-/m00/s1
InChIKeyRVEWUBJVAHOGKA-WOYAITHZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arginine Glutamate (CAS 4795-57-7): What Is This Compound and Its Core Characteristics


Arginine glutamate (L-arginine L-glutamate, CAS 4795-57-7; also referenced as 4320-30-3 for the anhydrous form) is a 1:1 molar crystalline salt composed of the basic amino acid L-arginine and the acidic amino acid L-glutamic acid [1]. With a molecular formula of C₁₁H₂₃N₅O₆ and a molecular weight of 321.33 g/mol, this compound decomposes at 193–194.5°C and is supplied clinically as a 25% (w/v) aqueous solution for injection, where each 100 mL provides 13.5 g of arginine and 11.5 g of glutamic acid [1]. It is pharmacologically classified as an ammonia detoxicant indicated for hyperammonemia associated with hepatic failure, and it is also utilized as a parenteral nutrition component and as a multifunctional excipient in biopharmaceutical formulations [1][2].

Why Arginine Glutamate (CAS 4795-57-7) Cannot Be Casually Substituted with Other Arginine Salts or Free Amino Acids


Generic substitution of arginine glutamate with other arginine salts (e.g., arginine hydrochloride, arginine aspartate) or free L-arginine base is not scientifically defensible for procurement decisions in biopharmaceutical formulation or parenteral therapeutic applications. This compound is not merely a vehicle for delivering arginine; rather, it is a precisely engineered 1:1 ionic pair whose dual amino acid composition confers unique physicochemical and biological properties that differ quantitatively from alternative arginine sources. Empirical evidence demonstrates that arginine glutamate exhibits differential aggregation suppression efficacy compared to arginine hydrochloride [1], maintains biocompatibility profiles distinct from sodium chloride controls [2], and demonstrates non-inferiority to established therapeutic comparators (L-ornithine L-aspartate) in clinical ammonia reduction [3]. These differences arise from the synergistic interplay between the guanidino group of arginine and the carboxyl moieties of glutamate, which together modulate protein-excipient interactions, buffer capacity, and cellular compatibility in ways that simple arginine salts or physical mixtures cannot replicate.

Quantitative Differentiation Evidence for Arginine Glutamate (CAS 4795-57-7) vs. Comparator Compounds


Arginine Glutamate vs. Arginine Hydrochloride in mAb Aggregation Suppression at Neutral pH

Arginine glutamate (Arg·Glu) provides superior suppression of monoclonal antibody aggregation at neutral pH compared to arginine hydrochloride (Arg·HCl), a commonly used arginine salt excipient. For mAb3, Arg·Glu increased the first melting transition temperature (Tm1) by approximately 5°C at pH 7 with 200 mM excipient concentration, a direct indicator of enhanced conformational stability [1]. For mAb1, Arg·Glu maintained monomer fraction near the level observed at the optimal acidic formulation pH (5.5), whereas Arg·HCl offered substantially less protection against neutral-pH aggregation [2].

Monoclonal Antibody Formulation Protein Aggregation Biopharmaceutical Excipients

Arginine Glutamate vs. L-Ornithine L-Aspartate (LOLA) in Clinical Ammonia Reduction for Hepatic Encephalopathy

In an open-label randomized controlled non-inferiority trial, arginine glutamate injection demonstrated equivalent clinical efficacy to L-ornithine L-aspartate (LOLA), the established standard-of-care ammonia detoxicant, in treating mild hepatic encephalopathy. Both regimens effectively alleviated symptoms and reduced serum ammonia levels, with arginine glutamate meeting the pre-specified non-inferiority margin for ammonia reduction and time to complete the Number Connection Test-A (NCT-A) [1].

Hepatic Encephalopathy Hyperammonemia Clinical Trial

Arginine Glutamate vs. Sodium Chloride in Biocompatibility for Parenteral Formulation

Arginine glutamate does not impose any additional detrimental effects on cell viability compared to sodium chloride at equivalent osmolalities, as demonstrated in THP-1 monocyte and adherent fibroblast cell culture models. Both Arg·Glu and NaCl induced cell death via apoptosis only at higher concentrations, with no significant difference in measures of cellular stress or activation between the two salts [1]. This establishes Arg·Glu as a biocompatible excipient with a safety profile comparable to physiologic saline.

Excipient Safety Cell Viability Parenteral Formulation

Best Research and Industrial Application Scenarios for Arginine Glutamate (CAS 4795-57-7) Based on Quantitative Evidence


High-Concentration Monoclonal Antibody Formulations Requiring Neutral pH Stability

Biopharmaceutical developers formulating monoclonal antibodies at high concentrations (≥100 mg/mL) for subcutaneous delivery should prioritize arginine glutamate over arginine hydrochloride. The 5°C increase in Tm1 and superior monomer retention at neutral pH [1] enables formulations that avoid acidic buffers (pH 5.0–5.5), thereby reducing injection-site pain, improving patient compliance, and extending shelf-life without requiring lyophilization.

Parenteral Ammonia Detoxification in Hepatic Encephalopathy (Clinical and Compounding Pharmacy)

Clinical pharmacists and hospital procurement teams managing parenteral nutrition or hepatic encephalopathy treatment may select arginine glutamate injection as a non-inferior therapeutic alternative to L-ornithine L-aspartate (LOLA) [1]. This is particularly relevant in markets where LOLA is not registered, is subject to supply chain disruptions, or carries higher acquisition costs, while maintaining equivalent ammonia reduction efficacy.

Subcutaneous Biologic Formulations Requiring Biocompatibility Validation

Formulation scientists developing subcutaneous injectable biologics (e.g., mAbs, Fc-fusion proteins, therapeutic peptides) can select arginine glutamate with confidence that its in vitro cytotoxicity profile does not exceed that of physiologic saline at equivalent osmolality [1]. This evidence supports the excipient's inclusion in regulatory submissions (IND/IMPD, BLA/MAA) by providing direct comparative safety data that mitigates concerns regarding excipient-driven injection-site reactions or immunogenicity.

Sodium-Free Seasoning and Functional Food Development

Food technologists developing sodium-reduced or sodium-free savory seasonings may utilize L-arginine L-glutamate as a salt substitute, as originally disclosed in US patent US2851482 [1]. The compound provides umami flavor enhancement without contributing to dietary sodium load, a relevant consideration for cardiovascular health-oriented product development and clean-label positioning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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